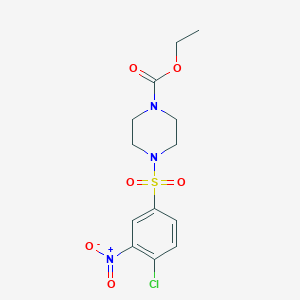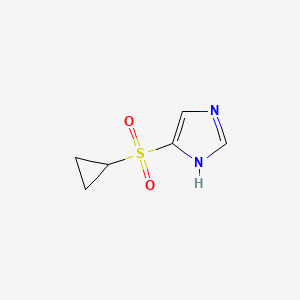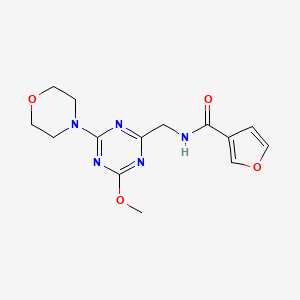
N-((4-metoxi-6-morfolino-1,3,5-triazin-2-il)metil)furan-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial materials.
Aplicaciones Científicas De Investigación
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
Target of Action
coli, S aureus, and C. albicans .
Mode of Action
It’s known that many triazine derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that many triazine derivatives have antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds with a 1,3,5-triazine core have shown antimicrobial activity, suggesting they may inhibit the growth of certain microorganisms .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the activity of similar compounds .
Métodos De Preparación
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4,6-trichloro-1,3,5-triazine with morpholine to form an intermediate product. This intermediate is then reacted with 4-methoxybenzylamine to introduce the methoxy group. Finally, the furan-3-carboxamide moiety is introduced through a condensation reaction with furan-3-carboxylic acid .
Industrial production methods often utilize microwave irradiation to accelerate the reaction rates and improve yields. This method involves the use of a multimode reactor, which allows for precise control of reaction conditions, resulting in higher purity and better yields compared to conventional methods .
Análisis De Reacciones Químicas
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides.
Oxidation and Reduction:
Common reagents used in these reactions include sodium carbonate, dioxane, and various amines.
Comparación Con Compuestos Similares
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide can be compared with other triazine derivatives such as:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits antibacterial activity but has a different substitution pattern on the triazine ring.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Another triazine derivative with significant antimicrobial activity, used in different applications.
The uniqueness of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h2,5,9H,3-4,6-8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWPFZEEFDASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2461649.png)
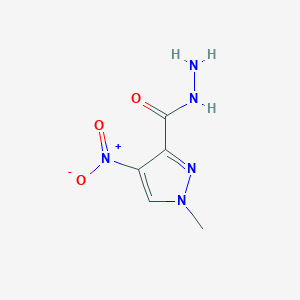
![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
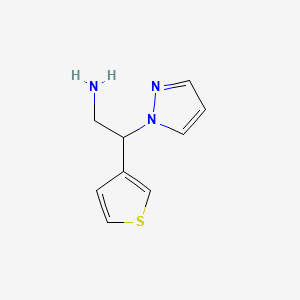
![3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea](/img/structure/B2461653.png)
![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)
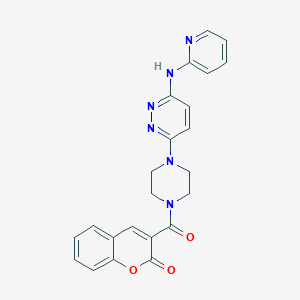
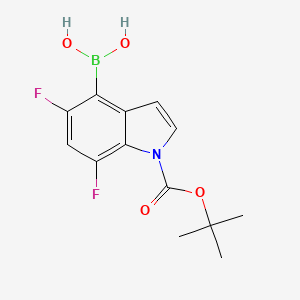
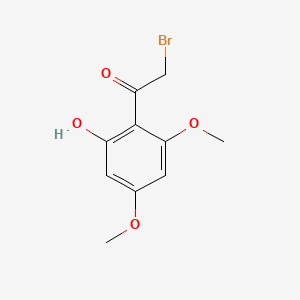
![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2461668.png)
